molecular formula C20H18N2O2 B5088000 3-(benzyloxy)-N-(6-methyl-2-pyridinyl)benzamide

3-(benzyloxy)-N-(6-methyl-2-pyridinyl)benzamide

Cat. No.: B5088000
M. Wt: 318.4 g/mol
InChI Key: VLIHGYIODFUDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-N-(6-methyl-2-pyridinyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BPN14770 and is a small molecule that has been found to have promising therapeutic properties. In

Mechanism of Action

BPN14770 works by inhibiting the activity of PDE4D, an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn leads to the activation of several signaling pathways that are important for cognitive function. BPN14770 has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.
Biochemical and Physiological Effects
BPN14770 has been found to have several biochemical and physiological effects. In addition to increasing cAMP levels and BDNF levels, BPN14770 has also been found to increase the levels of several other proteins that are important for synaptic plasticity, a process that is important for learning and memory. BPN14770 has also been found to reduce inflammation in the brain, which is thought to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPN14770 in lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier, which is important for studying its effects on the brain. However, one limitation of using BPN14770 is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.

Future Directions

There are several future directions for research on BPN14770. One area of research is to further explore its potential therapeutic applications in the treatment of Alzheimer's disease and Fragile X syndrome. Another area of research is to investigate the long-term effects of BPN14770 on cognitive function and neuronal health. Additionally, there is a need for further research on the optimal dosing and administration of BPN14770 in order to maximize its therapeutic effects.

Synthesis Methods

The synthesis method for BPN14770 involves several steps. The first step involves the protection of the amine group in 6-methyl-2-pyridinylamine with a Boc group. The second step involves the reaction of the protected amine with 3-bromobenzoyl chloride to form the corresponding amide. The third step involves the deprotection of the Boc group to form the final product, BPN14770. The yield of this synthesis method is approximately 50%.

Scientific Research Applications

BPN14770 has been found to have potential therapeutic applications in several areas of scientific research. One of the most promising applications is in the treatment of Alzheimer's disease. BPN14770 has been found to improve cognitive function in animal models of Alzheimer's disease by inhibiting the activity of a specific enzyme called phosphodiesterase-4D (PDE4D). In addition to Alzheimer's disease, BPN14770 has also been found to have potential applications in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15-7-5-12-19(21-15)22-20(23)17-10-6-11-18(13-17)24-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIHGYIODFUDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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